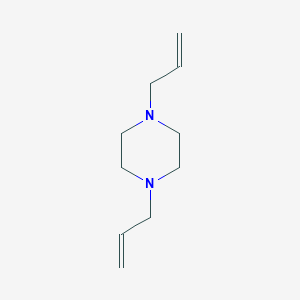

N,N'-Diallylpiperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

Piperazine and its derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and material science. mdpi.comnih.gov The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, serves as a valuable scaffold in the design of new molecules with specific biological or material properties. mdpi.comnih.gov The nitrogen atoms of the piperazine ring can be readily functionalized, leading to a diverse array of derivatives with a wide range of applications. nih.gov

N,N'-Diallylpiperazine fits within this context as a symmetrically disubstituted derivative. Its chemical behavior is influenced by both the basicity of the tertiary amino groups within the piperazine ring and the reactivity of the terminal double bonds of the allyl groups. The piperazine core imparts a degree of conformational rigidity, while the allyl groups provide sites for further chemical modification.

Significance of Diallyl Moieties in Contemporary Chemical Synthesis and Polymer Science

The diallyl moieties are of considerable importance in modern chemical synthesis and polymer science due to the reactivity of the allyl groups. ontosight.aiwikipedia.org The carbon-carbon double bond in an allyl group can participate in a variety of chemical reactions, including addition reactions, cycloadditions, and polymerization. beilstein-journals.org This versatility makes diallyl compounds valuable monomers and cross-linking agents in the synthesis of polymers. ontosight.ai

In the realm of polymer science, the presence of two allyl groups in this compound allows it to act as a cross-linker, forming three-dimensional polymer networks. This cross-linking ability is crucial for the development of materials with enhanced mechanical properties, thermal stability, and chemical resistance. For instance, this compound can be utilized in the synthesis of hydrogels. The resulting polymers may find applications in areas such as drug delivery, tissue engineering, and superabsorbent materials. The reactivity of the allyl groups also allows for post-polymerization modification, enabling the introduction of further functionalities onto the polymer backbone. beilstein-journals.org

Table 2: Research Findings on this compound

| Research Area | Findings |

|---|---|

| Synthesis | Synthesized by reacting piperazine with allyl bromide in the presence of potassium carbonate, resulting in a pale yellow oily liquid. |

| Polymerization | The allyl groups confer reactivity, making it useful as a cross-linker in polymer chemistry. |

| Further Reactions | Reacts with excess allyl bromide to form N,N,N',N'-tetraallylpiperazinium dibromide, a white crystalline solid. |

| Material Science | Valuable in materials science for synthesizing swellable hydrogels. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(prop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3-4H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAQCCZFQZMBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289117 | |

| Record name | N,N'-DIALLYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13173-24-5 | |

| Record name | NSC59289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-DIALLYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diallylpiperazine and Its Derived Architectures

Direct Synthesis Routes to N,N'-Diallylpiperazine

The direct synthesis of this compound is most commonly achieved through the N-alkylation of piperazine (B1678402) with allyl-containing electrophiles. This approach can be realized through classical condensation reactions or by employing heterogeneous catalysis to promote greener and more efficient transformations.

Condensation Reactions of Piperazine Precursors

| Parameter | Typical Conditions |

| Piperazine Precursor | Piperazine |

| Allylating Agent | Allyl bromide, Allyl chloride |

| Base | Potassium carbonate, Sodium hydroxide, Triethylamine umich.edu |

| Solvent | Acetone, Acetonitrile, Toluene umich.edunih.gov |

| Catalyst (optional) | Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salts) |

| Temperature | Room temperature to reflux nih.gov |

This table illustrates typical parameters for the synthesis of this compound via condensation reactions.

Heterogeneous Catalysis in this compound Synthesis (e.g., Montmorillonite (B579905) Clay-Catalyzed Approaches)

In recent years, heterogeneous catalysts have gained prominence in organic synthesis due to their operational simplicity, reusability, and environmentally benign nature. Montmorillonite clays (B1170129), particularly acidic variants like K-10 and KSF, have emerged as effective catalysts for a variety of organic transformations, including N-alkylation reactions. jocpr.comresearchgate.net These clays possess both Brønsted and Lewis acid sites that can activate the substrates and facilitate the carbon-nitrogen bond formation. mdpi.comresearchgate.net The use of montmorillonite clay as a catalyst in the synthesis of this compound offers several advantages, including milder reaction conditions, often solvent-free protocols, and straightforward product isolation through simple filtration of the catalyst. jocpr.com

| Advantage | Description |

| Mild Reaction Conditions | Reactions can often be conducted at lower temperatures. |

| Solvent-Free Options | Reduces the use of volatile organic compounds. jocpr.com |

| Easy Catalyst Separation | The solid catalyst can be easily filtered from the reaction mixture. mdpi.com |

| Reusability | The catalyst can be recovered and reused for multiple reaction cycles. mdpi.com |

| Environmental Friendliness | Reduces the generation of hazardous waste. researchgate.net |

This table summarizes the advantages of using montmorillonite clay as a heterogeneous catalyst in the synthesis of this compound.

Derivatization Strategies via N-Alkylation and Quaternization

The tertiary amine functionalities in this compound serve as reactive sites for further derivatization, enabling the synthesis of a wide range of functional molecules and polymers. Key strategies include quaternization to form ionenes, electrophilic alkylation for the introduction of new functional groups, and reductive amination to create more complex substituted piperazine derivatives.

Quaternization with Organic Dihalides for Ionene Formation

This compound can serve as a monomer in the synthesis of ionene polymers through quaternization reactions with organic dihalides. In this step-growth polymerization, the nucleophilic nitrogen atoms of the piperazine ring react with the electrophilic carbon centers of the dihalide, leading to the formation of a polyammonium salt. The resulting ionenes are a class of polyelectrolytes characterized by the presence of quaternary ammonium centers in the polymer backbone. The properties of the resulting ionene can be tailored by varying the structure of the organic dihalide. For instance, using aromatic dihalides like 1,4-xylylene dichloride would result in a more rigid polymer backbone compared to the use of aliphatic dihalides.

| Organic Dihalide | Resulting Ionene Structure Snippet |

| 1,4-Dichlorobutane | -[-(CH₂)₄-N⁺(allyl)₂-piperazinium-N⁺(allyl)₂-]- |

| 1,6-Dibromohexane | -[-(CH₂)₆-N⁺(allyl)₂-piperazinium-N⁺(allyl)₂-]- |

| 1,4-Xylylene dichloride | -[-CH₂-C₆H₄-CH₂-N⁺(allyl)₂-piperazinium-N⁺(allyl)₂-]- |

This table presents examples of organic dihalides used for the formation of ionenes from this compound.

Electrophilic Alkylation of Piperazine Nitrogen Atoms for Functionalization

The nitrogen atoms in this compound can undergo further electrophilic alkylation to introduce additional functional groups. This process, often referred to as N-alkylation, typically involves the reaction of the diallylpiperazine with an alkyl halide or other electrophilic reagents. organic-chemistry.org This strategy allows for the synthesis of unsymmetrical piperazine derivatives with tailored properties. The reaction conditions, including the choice of solvent and base, can be optimized to control the degree of alkylation and the selectivity of the reaction. nih.gov

| Electrophilic Agent | Functionalized Product |

| Methyl iodide | N,N'-diallyl-N-methylpiperazinium iodide |

| Benzyl (B1604629) bromide | N-benzyl-N,N'-diallylpiperazinium bromide |

| 2-Bromoethanol | N,N'-diallyl-N-(2-hydroxyethyl)piperazinium bromide |

This table provides examples of electrophilic agents for the functionalization of this compound.

Reductive Amination Pathways Leading to Substituted Piperazine Derivatives

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be applied to synthesize a variety of substituted piperazine derivatives. libretexts.orgorganicreactions.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. pearson.com In the context of this compound derivatives, a mono-N-allylpiperazine could be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to introduce a new substituent on the second nitrogen atom. chemicalbook.com This pathway provides access to a wide array of asymmetrically substituted piperazines.

| Carbonyl Compound | Reducing Agent | Substituted Piperazine Derivative |

| Formaldehyde | Sodium cyanoborohydride | N-allyl-N'-methylpiperazine |

| Acetone | Sodium cyanoborohydride | N-allyl-N'-isopropylpiperazine |

| Benzaldehyde | Sodium triacetoxyborohydride (B8407120) harvard.edu | N-allyl-N'-benzylpiperazine |

This table illustrates the synthesis of substituted piperazine derivatives via reductive amination of an N-allylpiperazine precursor.

Synthesis of this compound-Containing Metal Complexes

The unique structural features of this compound, characterized by the presence of both tertiary amine functionalities within a piperazine ring and terminal alkene groups on the allyl substituents, render it a versatile ligand in coordination chemistry. These distinct donor sites allow for the formation of complex architectures with various metal ions through either σ-donation from the nitrogen lone pairs or π-interaction with the C=C double bonds of the allyl groups. The following sections detail the synthetic methodologies employed in the formation of this compound-containing metal complexes, with a specific focus on its coordination with copper(I) and silver(I) ions.

Coordination Chemistry with Transition Metal Ions (e.g., Copper(I))

The interaction of this compound derivatives with copper(I) halides has been shown to result in the formation of π-complexes, where the copper(I) ion coordinates to the allyl groups of the ligand. An illustrative example is the synthesis of a copper(I) chloride π-complex with N,N'-diallylpiperazinium dichloride.

In a notable study, single crystals of the complex with the formula [C3H5NH(CH2)4NHC3H5]0.5CuCl2 were prepared through an alternating-current electrochemical synthesis. This method involves the in-situ generation of copper(I) ions by the electrochemical reduction of a copper(II) salt in the presence of the N,N'-diallylpiperazinium dichloride ligand in an ethanolic solution.

X-ray diffraction analysis of the resulting crystals revealed a structure composed of centrosymmetrical dimeric Cu2Cl4^2- anions. In this arrangement, the copper atoms of the dimeric anion coordinate to the allyl groups of two different centrosymmetrical N,N'-diallylpiperazinium cations. This coordination leads to the formation of dimer-ligand chains. These chains are further interconnected by hydrogen bonds between the protonated nitrogen atoms of the piperazinium ring and the chloride ions, specifically (N)H···Cl contacts, to form a more extended supramolecular architecture.

The crystal structure confirms the π-coordination of the copper(I) to the C=C double bond of the allyl group. This type of interaction is a key feature of the coordination chemistry of copper(I) with olefinic ligands.

Table 1: Crystallographic Data for [C3H5NH(CH2)4NHC3H5]0.5CuCl2

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.187(2) |

| b (Å) | 7.283(2) |

| c (Å) | 10.480(3) |

| γ (°) | 100.72(2) |

| V (ų) | 764.0(6) |

| Z | 4 |

Formation of Silver(I) π-Complexes

The formation of π-complexes between silver(I) ions and olefinic ligands is a well-established phenomenon in coordination chemistry, driven by the interaction of the filled d-orbitals of Ag(I) with the π* antibonding orbitals of the C=C double bond. While the coordination of silver(I) with various nitrogen-containing heterocyclic ligands, including piperazine derivatives, has been explored, detailed synthetic methodologies and structural characterization of silver(I) π-complexes specifically with this compound are not as extensively documented in the surveyed scientific literature.

In principle, the reaction of a silver(I) salt, such as silver(I) nitrate (B79036) or silver(I) trifluoroacetate, with this compound in a suitable solvent could lead to the formation of a coordination complex. The coordination mode would be expected to depend on several factors, including the stoichiometry of the reactants, the nature of the counter-anion, and the solvent system employed. Plausible coordination scenarios include:

σ-Coordination: The silver(I) ion could coordinate to one or both of the tertiary nitrogen atoms of the piperazine ring, leading to the formation of a monomeric, dimeric, or polymeric structure.

π-Coordination: The silver(I) ion could interact with one or both of the C=C double bonds of the allyl groups, forming a π-complex.

Mixed σ- and π-Coordination: It is also conceivable that a mixed-coordination mode could occur, where the silver(I) ion is simultaneously coordinated to a nitrogen atom and an allyl group, potentially leading to chelation.

Given the affinity of silver(I) for both soft (alkene) and borderline (amine) donor sites, the resulting architecture could be complex. The formation of one-, two-, or three-dimensional coordination polymers is a common feature in silver(I) chemistry with ditopic ligands. However, without specific experimental data and structural elucidation for the this compound-silver(I) system, the precise nature of the resulting complexes remains speculative. Further research is required to isolate and characterize the products of this reaction to fully understand the coordination behavior of this compound with silver(I) ions.

Polymerization and Copolymerization Studies of N,n Diallylpiperazine

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization of diallyl monomers like N,N'-Diallylpiperazine is characterized by unique mechanistic pathways that differ significantly from simple vinyl monomers. These pathways include intramolecular cyclization and a high propensity for chain transfer reactions, which fundamentally affect the structure and molecular weight of the resulting polymer.

The homopolymerization of this compound, like other allyl compounds, is generally challenging to control, often resulting in polymers with low molecular weights when using standard free-radical initiation. researchgate.netkyoto-u.ac.jp The primary reason for this is the high susceptibility of the allyl groups to chain transfer reactions. tandfonline.com However, the bifunctional nature of diallyl monomers introduces a competing and highly significant reaction pathway: cyclopolymerization. This process allows for the formation of linear polymers containing cyclic repeating units within the main chain. researchgate.nete3s-conferences.org

In the case of structurally similar monomers like N,N-diallylpiperidine bromide, kinetic studies have shown that the polymerization rate is dependent on both the monomer and initiator concentrations. e3s-conferences.orge3s-conferences.org The specific cyclolinear polymerization mechanism in these diallyl systems helps to suppress degradative chain transfer, enabling the formation of polymers with higher molecular weights than would be expected from monoallyl monomers. e3s-conferences.org

The polymerization of diallyl compounds is distinguished by a cyclolinear mechanism, which leads to the formation of macromolecules with alternating cyclic and linear units. researchgate.net This intramolecular cyclization occurs when a growing polymer radical on one allyl group of a monomer unit adds to the second, unreacted allyl group on the same unit. This process is kinetically favorable and results in the formation of a cyclic structure within the polymer backbone.

For polymers derived from N,N-diallylpiperidine bromide, a close analog to this compound, spectroscopic analysis has confirmed the presence of both five-membered (pyrrolidinium) and six-membered (piperidinium) rings in the macromolecular chains. e3s-conferences.orge3s-conferences.orgresearchgate.net Studies have indicated a nearly equal distribution, with five-membered rings accounting for approximately 48% and six-membered rings for 52% of the cyclic structures. e3s-conferences.orge3s-conferences.org This phenomenon of forming dual ring structures is a key characteristic of the cyclopolymerization of diallyl amine derivatives.

| Cyclic Structure | Percentage in Polymer Chain | Reference |

|---|---|---|

| Five-membered rings | 48% | e3s-conferences.orge3s-conferences.org |

| Six-membered rings | 52% | e3s-conferences.orge3s-conferences.org |

The key characteristic of degradative chain transfer is that the amount of monomer polymerized is often a linear function of the amount of initiator decomposed. kyoto-u.ac.jp However, in the specific case of diallyl monomers that undergo efficient cyclopolymerization, such as quaternary diallylammonium salts, the degradative chain transfer process can be significantly suppressed. e3s-conferences.org The rapid intramolecular cyclization step provides a competing pathway that is more favorable than the intermolecular hydrogen abstraction required for degradative chain transfer, allowing for the formation of higher molecular weight polymers. e3s-conferences.orge3s-conferences.org The difference in polymerizability among various allyl monomers is often related to the polar effects of their functional groups, which influence the stability of the C-H bond at the alpha-position and thus the rate of degradative chain transfer. tandfonline.com

Controlled Radical Polymerization (CRP) Applications Involving this compound

Controlled radical polymerization (CRP) techniques offer advanced methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The application of these techniques to challenging monomers like this compound is an area of ongoing research interest.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate propagating polymer chains. cmu.educmu.edu While ATRP has been successfully applied to a wide range of monomers like styrenes and (meth)acrylates, its application to acrylamide-based monomers can be challenging. cmu.edumdpi.com The amide functionality can complex with the copper catalyst, which may retard the deactivation step and lead to a loss of control over the polymerization. cmu.edu

For this compound, the presence of tertiary amine functionalities within the piperazine (B1678402) ring presents a similar challenge. These nitrogen atoms can act as ligands, potentially interfering with the catalyst complex and disrupting the delicate equilibrium between active and dormant species that is crucial for a controlled ATRP process. researchgate.net Successful ATRP requires careful selection of the monomer, initiator, ligand, catalyst, and solvent to maintain control over the polymer structure. researchgate.net Research on the ATRP of functional monomers like N-isopropylacrylamide has shown that catalyst systems can be optimized, for instance by using a copper(I) bromide/Me6Tren complex, to achieve good control and enable the synthesis of block copolymers. mdpi.com Similar optimization would be necessary to apply ATRP effectively to diallylpiperazine monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a broad array of monomers under diverse reaction conditions. mdpi.com The control in RAFT is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. wikipedia.org This process allows for the synthesis of polymers with predictable molecular weights and low polydispersity. usm.edu

The application of RAFT to diallyl monomers like this compound is theoretically possible but must contend with the intrinsic reactivity of the allyl groups, including their propensity for side reactions. However, RAFT has been successfully employed for the controlled polymerization of functional acrylamide monomers, such as N,N-dimethylacrylamide (DMA), by using RAFT agents specifically designed for high reinitiation efficiency. usm.edu Furthermore, RAFT polymerization has been utilized with allyl-functionalized chain transfer agents to create telechelic polymers, demonstrating compatibility between the RAFT mechanism and the allyl functional group under certain conditions. researchgate.net This suggests that with the appropriate selection of a RAFT agent and optimized reaction conditions, a controlled polymerization of this compound could potentially be achieved, enabling the synthesis of well-defined polymer architectures.

Nitroxide-Mediated Polymerization (NMP) Studies

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1). This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. The reversible nature of the C-ON bond in the alkoxyamine allows for the sequential addition of monomers, leading to a "living" polymerization process.

NMP is effective for a range of monomers, including styrenes, acrylates, and acrylamides. However, specific research findings detailing the application of Nitroxide-Mediated Polymerization to this compound are not prevalent in the reviewed literature. The diallyl structure of the monomer presents unique challenges and opportunities in controlled polymerization. While the allyl groups are susceptible to radical polymerization, they can also engage in side reactions that might complicate a controlled process like NMP. Future studies would be required to determine optimal conditions, suitable nitroxides, and the kinetic feasibility of applying NMP to achieve controlled polymerization of this compound or its copolymers.

Copolymerization with Diverse Monomers for Advanced Material Synthesis

This compound serves as a valuable comonomer and crosslinking agent in the synthesis of functional polymers due to its two reactive allyl groups. Its integration into polymer systems based on acrylic acid and acrylamide allows for the development of sophisticated, crosslinked network structures.

This compound, particularly in its quaternized ionene form, has been successfully integrated into acrylic acid-based polymer systems to function as a crosslinking agent. In a study, ionenes synthesized from N,N'-bisallylpiperazine were used in copolymerization with high concentrations of acrylic acid. The polymerization was conducted in water at 65°C using potassium persulfate (K₂S₂O₈) as a radical initiator. The diallyl functionality of the ionene units facilitates the formation of covalent linkages between poly(acrylic acid) chains, resulting in a crosslinked hydrogel network.

| Parameter | Condition |

| Monomers | Acrylic Acid, this compound-based Ionene |

| Function of Ionene | Crosslinking Agent |

| Initiator | Potassium Persulfate (K₂S₂O₈) |

| Solvent | Water |

| Temperature | 65°C |

This approach demonstrates the utility of this compound derivatives in modifying and structuring acrylic acid polymers, creating materials with potential applications as superabsorbents and functional hydrogels.

Acrylamide is a widely used monomer for the production of hydrogels due to the hydrophilicity of the resulting polyacrylamide chains. The formation of acrylamide-based copolymer networks typically involves the use of a divinyl crosslinking agent, such as N,N′-methylenebisacrylamide (MBA), which can connect the growing polyacrylamide chains into a three-dimensional structure.

While specific studies detailing the copolymerization of this compound with acrylamide were not identified in the available research, the chemical structure of this compound makes it a suitable candidate for creating such networks. Its two allyl groups can be incorporated into different growing polyacrylamide chains during radical polymerization. This would effectively crosslink the chains, leading to the formation of a hydrogel. The efficiency of such a crosslinking copolymerization would depend on factors like monomer concentrations, initiator type, and reaction temperature.

The development of crosslinked polymer architectures using this compound relies on its ability to act as a bridge between linear polymer chains. The presence of two polymerizable allyl groups on the piperazine ring is the key structural feature enabling this function.

A primary strategy involves the free-radical copolymerization of this compound (or its derivatives) with a primary monomer like acrylic acid or acrylamide. During polymerization, one allyl group of a this compound molecule can be incorporated into one growing polymer chain. The second allyl group remains available to react with another growing chain. This process creates a covalent junction, or crosslink, connecting the two polymer chains. As this occurs throughout the reaction mixture, a macroscopic three-dimensional network is formed, leading to gelation.

This strategy is effectively demonstrated in the synthesis of poly(acrylic acid) hydrogels, where this compound-based ionenes serve as the crosslinking component. The resulting materials are no longer soluble but swell to form hydrogels. This method allows for the creation of dual-function materials where the piperazine-derived component provides both structural crosslinking and cationic charges, which can be useful in applications like water treatment or drug delivery.

Synthesis of Polymeric Materials: Ionenes and Hydrogels from this compound

Novel ionenes featuring pendant allyl groups have been synthesized through the condensation of this compound (also referred to as N,N'-bisallylpiperazine) with various organic dihalides. This synthesis is based on the Menschutkin reaction, where the ditertiary amine groups of the piperazine react with the dihalides to form quaternary ammonium (B1175870) groups within the polymer backbone. The resulting polymers are readily soluble in water.

The structure of these ionenes incorporates the piperazine ring into the polymer backbone, leaving the allyl groups as pendant, or side, groups. These pendant allyl groups are reactive and can be used for subsequent functionalization or crosslinking. For instance, concentrated aqueous solutions of these ionenes can be crosslinked using a radical initiator like t-butylhydroperoxide to form transparent hydrogels.

| Dihalide Reactant | Resulting Polymer Type |

| 1,4-Dichlorobutane | Aliphatic Ionene |

| 1,6-Dibromohexane | Aliphatic Ionene |

| 1,4-Dichloromethylbenzene | Aromatic-containing Ionene |

Spectroscopic techniques have been used to identify and confirm the structure of these novel ionenes. The synthesis provides a versatile platform for creating functional cationic polymers where the pendant allyl groups offer a handle for further chemical modification.

Structural Elucidation and Advanced Characterization of N,n Diallylpiperazine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in characterizing the molecular structure of N,N'-Diallylpiperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule. nih.govuobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the protons of the piperazine (B1678402) ring and the allyl groups.

Piperazine Ring Protons (-CH₂-): The eight protons on the piperazine ring are chemically equivalent due to the molecule's symmetry and rapid chair-to-chair conformational flipping at room temperature. nih.gov They are expected to appear as a singlet or a narrow multiplet in the aliphatic region, typically around 2.5 ppm.

Allyl Methylene (B1212753) Protons (-CH₂-CH=): The four protons of the two methylene groups attached to the nitrogen atoms are adjacent to the double bond. These allylic protons would appear as a doublet, shifted downfield due to the proximity of the electron-withdrawing nitrogen, likely in the range of 3.0-3.2 ppm.

Allyl Vinyl Protons (=CH- and =CH₂): The protons on the carbon-carbon double bond represent a classic AMX spin system. The internal proton (=CH-) would appear as a complex multiplet (a doublet of triplets) further downfield, typically between 5.7-5.9 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and would present as two distinct signals, likely two doublets of doublets, in the region of 5.1-5.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For the symmetric this compound, three distinct carbon signals are anticipated.

Piperazine Ring Carbons (-CH₂-): The four equivalent carbon atoms of the piperazine ring are expected to produce a single signal in the aliphatic region, typically around 53-55 ppm. wm.edu

Allyl Methylene Carbons (-CH₂-CH=): The two equivalent methylene carbons attached to the nitrogen atoms would appear at approximately 60-62 ppm.

Allyl Vinyl Carbons (=CH- and =CH₂): The carbons of the double bond would be observed in the characteristic alkene region of the spectrum. The terminal carbon (=CH₂) is expected around 117-119 ppm, while the internal carbon (=CH-) would be further downfield, around 134-136 ppm.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Piperazine Ring (-CH₂-) | ~2.5 | Singlet (s) | Piperazine Ring (-CH₂-) | ~54 |

| Allyl Methylene (-CH₂-CH=) | ~3.1 | Doublet (d) | Allyl Methylene (-CH₂-CH=) | ~61 |

| Terminal Vinyl (=CH₂) | ~5.2 | Doublet of Doublets (dd) | Terminal Vinyl (=CH₂) | ~118 |

| Internal Vinyl (=CH-) | ~5.8 | Multiplet (m) | Internal Vinyl (=CH-) | ~135 |

Advanced NMR Techniques: While standard 1D NMR is often sufficient for structural confirmation, 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for definitive assignments, especially for more complex derivatives. nih.govresearchgate.net Dynamic NMR studies could also be employed to investigate the energetics of the piperazine ring's chair-chair interconversion. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. pg.edu.pl The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key expected absorptions are:

C-H Stretching (sp²): Vibrations from the C-H bonds on the alkene groups are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.orgvscht.cz

C-H Stretching (sp³): The C-H bonds of the piperazine ring and the allyl methylene groups will produce strong absorptions in the 2800-3000 cm⁻¹ region. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl groups gives rise to a characteristic absorption band in the range of 1640-1680 cm⁻¹. vscht.cz

C-N Stretching: The stretching of the carbon-nitrogen bonds of the tertiary amines in the piperazine ring typically results in medium to weak bands in the 1020-1250 cm⁻¹ region. vscht.cz

=C-H Bending: Out-of-plane bending vibrations for the vinyl group protons are expected to produce strong bands in the fingerprint region, typically around 910 cm⁻¹ and 990 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3010-3100 | C-H Stretch | Alkene (=C-H) | Medium |

| 2800-3000 | C-H Stretch | Alkane (-C-H) | Strong |

| 1640-1680 | C=C Stretch | Alkene | Medium |

| 1020-1250 | C-N Stretch | Tertiary Amine | Medium-Weak |

| 910 & 990 | =C-H Bend | Alkene (vinyl) | Strong |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of this compound and offers clues to its structure through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk

Molecular Ion: The molecular formula of this compound is C₁₀H₁₈N₂. Its calculated monoisotopic mass is 166.1470 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M•⁺) would be observed at an m/z (mass-to-charge ratio) of 166. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound. msu.edu

Fragmentation Analysis: The molecular ion of this compound is expected to be unstable and undergo fragmentation. libretexts.org The most likely fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atoms, which stabilizes the resulting positive charge.

Loss of an Allyl Radical: The most prominent fragmentation is expected to be the cleavage of the C-N bond to lose an allyl radical (•CH₂CH=CH₂, mass = 41 u). This would result in a very stable cation and likely the base peak in the spectrum at m/z 125.

Ring Cleavage: Piperazine derivatives are also known to undergo characteristic ring-opening fragmentation, leading to various smaller charged fragments. researchgate.net

Retro-Diels-Alder Reaction: While less common for this specific structure, fragmentation pathways involving rearrangements could also occur.

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 166 | [C₁₀H₁₈N₂]•⁺ | Molecular Ion (M•⁺) |

| 125 | [M - C₃H₅]⁺ | Loss of an allyl radical; likely base peak |

| 84 | [C₄H₈N₂]•⁺ | Piperazine radical cation (from loss of two allyl groups and H transfer) |

| 41 | [C₃H₅]⁺ | Allyl cation |

X-ray Crystallography of this compound-Containing Metal Complexes

While spectroscopic methods reveal the structure of the isolated molecule, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, particularly within metal complexes where this compound acts as a ligand. researchgate.netbiointerfaceresearch.com The N,N'-disubstituted piperazine framework is a versatile building block for coordination chemistry, capable of acting as either a chelating or a bridging ligand. wm.edumdpi.com

Determination of Solid-State Structures and Conformations

In metal complexes, the this compound ligand is expected to adopt its most thermodynamically stable conformation. nih.gov

Piperazine Ring Conformation: The six-membered piperazine ring will almost invariably adopt a chair conformation, as this minimizes both angular and torsional strain. This has been observed in the crystal structures of numerous metal complexes containing other N,N'-disubstituted piperazine ligands. nih.gov

Allyl Group Orientation: The allyl substituents on the nitrogen atoms can be oriented in either axial or equatorial positions relative to the piperazine ring. The equatorial position is generally favored to reduce steric hindrance.

A single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles, confirming the chair conformation and the geometry of the coordinated allyl groups.

Analysis of Coordination Geometries and Intermolecular Interactions

The two nitrogen atoms of this compound serve as Lewis basic sites, allowing the molecule to coordinate with metal ions.

Coordination Modes: As a ligand, this compound can function in several ways. It can act as a bidentate chelating ligand, with both nitrogen atoms binding to a single metal center to form a seven-membered chelate ring. Alternatively, it can act as a bridging ligand, linking two different metal centers, which can lead to the formation of coordination polymers.

Coordination Geometry: The resulting coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar) is dictated by the metal ion's size, oxidation state, electronic configuration, and the presence of other co-ligands in the coordination sphere. nih.govnih.gov For instance, coordination to a metal like Cu(II) with two other bidentate ligands could result in a distorted octahedral geometry.

Crystallographic Parameters and Space Group Determination

The determination of crystallographic parameters and space groups through single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on unit cell dimensions, crystal system, and the symmetry operations that define the crystal lattice.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, specific crystallographic parameters and the definitive space group for this compound remain to be experimentally determined.

Detailed research findings for several N,N'-disubstituted piperazine derivatives are presented below, showcasing common crystal systems and space groups observed for this molecular framework.

Detailed Research Findings on N,N'-Disubstituted Piperazine Derivatives

Crystallographic data for a selection of N,N'-disubstituted piperazines reveals a prevalence of monoclinic and orthorhombic crystal systems. The choice of space group is dictated by the symmetry of the molecule and the interactions governing the crystal packing.

For instance, 1,4-diphenylpiperazine (B1604790) crystallizes in the orthorhombic space group Pbca. wm.eduresearchgate.net In contrast, the introduction of a more flexible phenethyl group in 1,4-diphenethylpiperazine (B14732994) leads to crystallization in the monoclinic space group C2/c. wm.eduresearchgate.net The bulkier benzhydryl and benzyl (B1604629) substituents in 1-benzhydryl-4-benzylpiperazine (B6105679) result in the monoclinic space group Pn. wm.eduresearchgate.net

The table below summarizes the crystallographic parameters for a series of N,N'-disubstituted piperazine derivatives, providing a comparative framework for understanding the structural chemistry of this family of compounds.

Interactive Data Table of Crystallographic Parameters for N,N'-Disubstituted Piperazine Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | 8.6980 | 8.4287 | 17.6359 | 90 | 90 | 90 | 4 | wm.eduresearchgate.net |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | 17.9064 | 6.2517 | 14.9869 | 90 | 90.613 | 90 | 4 | wm.eduresearchgate.net |

| 1-Benzhydryl-4-benzylpiperazine | Monoclinic | Pn | 5.9450 | 19.0722 | 8.6084 | 90 | 96.460 | 90 | 2 | wm.eduresearchgate.net |

| 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine | Monoclinic | P2/c | 13.5637 | 5.8217 | 24.0645 | 90 | 90.613 | 90 | 4 | wm.eduresearchgate.net |

| 1,4-bis(3-ammoniopropyl)piperazine-1,4-diium | Triclinic | P-1 | 8.5361 | 8.6272 | 8.8576 | 77.761 | 72.307 | 60.985 | 1 | nih.gov |

Computational and Theoretical Studies on N,n Diallylpiperazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Conformation and Energetics of the Piperazine (B1678402) Ring System and Allyl Substituents

The piperazine ring typically exists in a chair conformation to minimize steric strain. For N,N'-Diallylpiperazine, the orientation of the two allyl groups (axial vs. equatorial) would define the most stable conformers. A computational study would determine the geometry of these conformers and calculate their relative energies. Key parameters of interest would include the energetic barrier to ring inversion (the process of one chair conformer flipping to another) and the rotational barriers around the nitrogen-allyl bonds. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. Without specific studies, the exact energy differences and barriers for this compound remain unquantified.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A theoretical study would map the distribution of these orbitals and provide precise energy values, offering insight into the molecule's electronic behavior, though specific values for this compound are not documented.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map typically uses a color scale where red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, MEP analysis would identify the most electron-rich sites, likely the nitrogen atoms and the double bonds of the allyl groups, which would be the primary sites for electrophilic interaction. However, a specific MEP map for this compound has not been published.

Molecular Dynamics Simulations and Reaction Pathway Elucidation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational dynamics in different solvents and at various temperatures. Furthermore, computational methods can be used to elucidate the mechanisms of reactions involving this compound, mapping out the energy profiles of potential reaction pathways. Such studies are essential for understanding reaction kinetics and predicting products but have not been specifically performed for this compound.

Reactivity Prediction and Analysis through Computational Descriptors

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Beyond MEP maps, Fukui functions provide a more quantitative, atom-specific measure of reactivity. This analysis identifies which specific atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By calculating the condensed Fukui functions for each atom in this compound, researchers could precisely rank the reactivity of the nitrogen atoms versus the carbons in the allyl groups' double bonds. This would refine the qualitative predictions from MEP analysis, but the necessary calculations and their results are not currently available in scientific literature.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies for Bonding Analysis

No specific studies employing ELF or LOL to analyze the chemical bonding of this compound have been found. While these methods are used for visualizing shared-shell interactions and lone pairs in other piperazine compounds, dedicated research on the N,N'-diallyl derivative is not present in the available data.

Noncovalent Interaction (NCI-RDG) Investigations of Intermolecular Forces

There are no published investigations that use Noncovalent Interaction (NCI) analysis based on the Reduced Density Gradient (RDG) to specifically characterize the intermolecular forces, such as van der Waals interactions or hydrogen bonds, within the molecular structure of this compound.

Ligand Design and Computational Screening for Metal Coordination

While the piperazine scaffold is a common feature in ligand design for metal coordination, no specific computational screening studies detailing the use of this compound as a ligand for metal coordination have been identified. Research on other substituted piperazines exists, but not for the diallyl variant as specified.

Applications of N,n Diallylpiperazine Derived Materials in Chemical and Material Science

Cationic Polymers as Flocculants in Water Treatment and Separation Technologies

Polymers derived from N,N'-Diallylpiperazine can be designed to function as effective cationic flocculants for water and wastewater treatment. The presence of the nitrogen-containing piperazine (B1678402) ring allows for quaternization, leading to the formation of cationic polyelectrolytes. These positively charged polymers are adept at neutralizing the negative surface charges of suspended colloidal particles, such as clays (B1170129), bacteria, and organic matter, which are commonly found in water sources. nih.govresearchgate.net This charge neutralization destabilizes the colloidal suspension, causing the particles to aggregate into larger flocs.

The mechanism of flocculation by these cationic polymers involves two primary processes: charge neutralization and polymer bridging. nih.gov Initially, the cationic polymer chains adsorb onto the surfaces of the negatively charged particles, neutralizing their charge and reducing the electrostatic repulsion between them. Subsequently, the long polymer chains can bridge multiple particles together, forming larger, more robust flocs that can be easily removed from the water through sedimentation, flotation, or filtration. nih.govresearchgate.net

The effectiveness of flocculants derived from this compound is influenced by several factors, including the polymer's molecular weight, charge density, and the pH of the water. Higher molecular weight polymers generally provide better bridging efficiency, while a higher charge density enhances charge neutralization. Copolymers of N,N-diallyl-N,N-dimethylammonium chloride (a structurally similar monomer) with N,N-dimethylacrylamide have been shown to be effective flocculants for various types of suspensions, including bentonite and manure slurries. researchgate.netnu.edu.kz The performance of these copolymers can be optimized by adjusting the molar composition of the monomers. researchgate.netnu.edu.kz

| Property | Description | Significance in Flocculation |

| Cationic Nature | The polymer possesses a positive charge due to the quaternized piperazine units. | Essential for neutralizing the negative charge of suspended particles in water. nih.gov |

| Molecular Weight | The length of the polymer chains. | Higher molecular weight polymers can bridge more particles, leading to larger and stronger flocs. nih.gov |

| Charge Density | The concentration of positive charges along the polymer chain. | A higher charge density can more effectively neutralize particle charges, but an optimal density is often required. researchgate.net |

| Bridging Mechanism | Polymer chains extend from one particle to another, physically linking them. | A key mechanism for floc formation, especially with high molecular weight polymers. nih.gov |

Hydrogels for Advanced Material Applications

Hydrogels derived from this compound and its quaternized derivatives can exhibit superabsorbent properties, making them suitable for a range of applications where high water absorption and retention are required. researchgate.netresearchgate.net Superabsorbent polymers (SAPs) are lightly crosslinked hydrophilic polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. mdpi.com

The quaternization of this compound to form monomers like N,N,N′,N′-tetraallyl piperazinium dibromide (TAP) introduces strong cationic charges into the polymer network. researchgate.net These ionic groups generate a high osmotic pressure difference between the hydrogel network and the external aqueous solution, driving water into the hydrogel structure. The crosslinked nature of the polymer prevents it from dissolving, allowing it to swell and retain the absorbed water. sci-hub.se

Research has shown that hydrogels obtained by the copolymerization of N,N-diallyl, N,N-dimethyl ammonium (B1175870) chloride (DADMAC) with N,N,N′,N′-tetraallyl piperazinium dichloride (TAP) as a crosslinker exhibit high equilibrium swelling ratios. researchgate.net The swelling capacity can be tuned by varying the concentration of the crosslinker; lower crosslinker concentrations generally lead to higher swelling capacities. researchgate.net These fully cationic hydrogels are non-hydrolyzable and can maintain their structure in aqueous environments. researchgate.net

| Parameter | Effect on Superabsorbent Properties |

| Crosslinker Concentration | Lower concentrations generally lead to higher swelling capacity. researchgate.net |

| Ionic Strength of Solution | Swelling is typically lower in saline solutions compared to deionized water due to reduced osmotic pressure. |

| pH of Solution | The swelling of cationic hydrogels can be influenced by the pH of the surrounding medium. |

The diallyl functionality of this compound allows for the formation of crosslinked hydrogel networks through various polymerization techniques. researchgate.net These networks can be engineered to possess specific properties and functions by controlling the crosslinking density and by copolymerizing with other monomers. researchgate.net

Chemically crosslinked hydrogels are formed by covalent bonds between polymer chains, resulting in permanent and stable networks. nih.gov The crosslinking of polymers derived from this compound can be achieved during the polymerization process by utilizing its two allyl groups. In the case of its quaternized derivative, N,N,N′,N′-tetraallyl piperazinium dibromide (TAP), it can act as both a monomer and a crosslinker due to its four reactive allyl groups. researchgate.net

The properties of these hydrogels, such as their mechanical strength, swelling behavior, and porosity, are directly related to the structure of the crosslinked network. researchgate.net For instance, a higher crosslinking density will generally result in a more rigid hydrogel with a lower swelling capacity. researchgate.net By carefully selecting the comonomers and the crosslinking conditions, it is possible to create hydrogels with tailored characteristics for specific applications, such as controlled drug release or as matrices for tissue engineering. nih.gov For example, hydrogels based on N-acryloyl-N′-ethyl piperazine have been shown to be responsive to external stimuli like pH and temperature. researchgate.net

Functionalization of Surfaces and Nanoparticles via Grafting Polymerization

Polymers derived from this compound can be utilized for the functionalization of surfaces and nanoparticles through grafting polymerization techniques. researchgate.netresearchgate.net Surface functionalization is a process that modifies the surface chemistry of a material to impart new properties, such as improved dispersibility, biocompatibility, or specific binding capabilities. nih.govnih.gov The cationic nature of polymers synthesized from this compound makes them particularly suitable for modifying negatively charged surfaces, such as silica nanoparticles or certain polymeric membranes. mdpi.com

There are two primary methods for grafting polymers onto a surface: the "grafting-to" and "grafting-from" approaches. benicewiczgroup.com

Grafting-to: In this method, pre-synthesized polymer chains with reactive end-groups are attached to the surface. benicewiczgroup.com Polymers of this compound could be synthesized with a terminal functional group that can react with complementary groups on the target surface.

Grafting-from: This approach involves immobilizing an initiator on the surface and then polymerizing monomers directly from the surface, leading to the growth of a dense layer of polymer brushes. benicewiczgroup.comnih.gov this compound could be polymerized from a surface functionalized with a suitable initiator.

The functionalization of nanoparticles with cationic polymers can enhance their stability in aqueous suspensions by providing electrostatic repulsion between particles, preventing aggregation. benicewiczgroup.com Furthermore, the presence of a cationic polymer shell can facilitate the interaction of nanoparticles with biological systems, for applications such as targeted drug delivery or gene therapy. mdpi.com

| Grafting Technique | Description | Potential with this compound Polymers |

| Grafting-to | Pre-formed polymers are attached to a surface. benicewiczgroup.com | Cationic polymers can be synthesized and then attached to negatively charged surfaces. |

| Grafting-from | Polymers are grown from an initiator-coated surface. benicewiczgroup.comnih.gov | This compound can be polymerized from a surface to create a dense polymer brush. benicewiczgroup.com |

Development of Novel Polymeric Architectures for Tailored Properties

The bifunctional nature of this compound, with its two polymerizable allyl groups, makes it a valuable monomer for the construction of novel and complex polymeric architectures. researchgate.net These architectures can include block copolymers, graft copolymers, and crosslinked networks, each offering unique properties and functionalities. nih.govmdpi.com

Block Copolymers: Block copolymers consist of two or more different polymer chains linked together. By incorporating this compound-based segments into a block copolymer, it is possible to combine the cationic properties of the piperazine unit with the properties of other polymer blocks, such as hydrophobicity or stimuli-responsiveness. mdpi.com For example, an amphiphilic block copolymer containing a hydrophilic cationic block from this compound and a hydrophobic block could self-assemble in aqueous solution to form micelles or other nanostructures. mdpi.com These structures have potential applications in drug delivery and nanotechnology. nih.gov

Graft Copolymers: Graft copolymers are composed of a main polymer backbone with one or more side chains of a different polymer. This compound can be used to create either the backbone or the grafted chains. For instance, a polymer with pendant piperazine units could be synthesized and then quaternized and used as a macroinitiator for the grafting of other monomers.

The ability to create such diverse polymeric architectures allows for the fine-tuning of material properties to meet the demands of specific applications. For example, the copolymer of N,N-diallyl-N,N-dimethylammonium chloride with sulfur dioxide has been investigated as a carrier for drugs, demonstrating the potential of diallylamine-based copolymers in biomedical applications. researchgate.net

Q & A

Q. What are the established synthetic routes for N,N'-Diallylpiperazine, and how can reaction conditions be optimized for high yield?

Methodological Answer: this compound is synthesized via nucleophilic substitution or alkylation reactions. A validated protocol involves reacting piperazine with allyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–90°C) for 12–24 hours . Optimization includes:

- Stoichiometric ratios: A 2:1 molar ratio of allyl bromide to piperazine minimizes byproducts.

- Catalysts: Use of K₂CO₃ or NaH enhances alkylation efficiency.

- Purification: Column chromatography (silica gel, eluent: 10% MeOH in CH₂Cl₂) yields >85% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 5.8–5.6 (m, 2H, CH₂=CH), 3.2–3.0 (m, 8H, piperazine), 2.7–2.5 (m, 4H, N–CH₂) .

- ¹³C NMR : δ 135.2 (CH₂=CH), 53.8 (piperazine carbons).

- IR Spectroscopy : Peaks at 1640 cm⁻¹ (C=C stretch) and 2800–3000 cm⁻¹ (C–H stretch) confirm structure .

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

Q. How does the diallyl substitution in piperazine influence its coordination behavior with transition metals?

Methodological Answer: The diallyl groups enhance π-backbonding and steric flexibility, enabling this compound to act as a bridging ligand. For example, in palladium(II) complexes, it forms supramolecular squares or triangles depending on solvent polarity and counterion effects (e.g., nitrate vs. chloride) . Key considerations:

- Ligand-to-metal ratio : A 1:1 ratio favors squares; 2:1 favors triangles.

- X-ray crystallography is critical for structural confirmation.

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Recommended approaches:

- Differential Scanning Calorimetry (DSC) : Verify thermal behavior (e.g., melting point = 79.5–80.5°C vs. literature 78–80°C).

- Solubility Testing : Use standardized buffers (pH 7.4 PBS) and compare with computational predictions (e.g., LogP = 1.2 via ChemAxon).

- Collaborative validation : Cross-laboratory replication reduces instrumental bias .

Q. How can structural derivatives of this compound be designed to enhance pharmacological receptor selectivity?

Methodological Answer: Modifications at the allyl or piperazine positions alter pharmacokinetics. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.